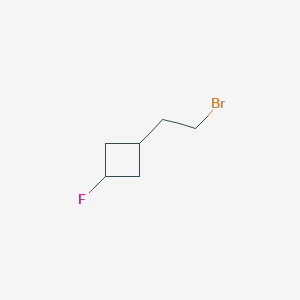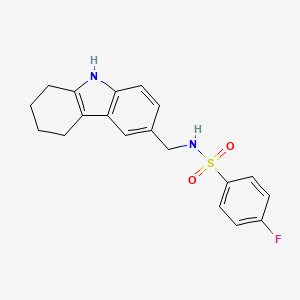
4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” is a complex organic compound. It contains a fluorobenzene moiety, a sulfonamide group, and a tetrahydrocarbazole structure . Tetrahydrocarbazole derivatives are known for their broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” would be complex due to the presence of multiple functional groups. The tetrahydrocarbazole structure is a tricyclic system with a partially saturated ring .
Chemical Reactions Analysis
The chemical reactions of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” would depend on the conditions and reagents used. For instance, tetrahydrocarbazoles can undergo oxidation reactions to form various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” would depend on its specific structure. Tetrahydrocarbazoles generally have a molecular weight of around 171.2383 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Benzenesulfonamide derivatives have been extensively studied for their potential medicinal applications. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibitory activity against kynurenine 3-hydroxylase, suggesting potential for detailed investigation of the kynurenine pathway in neuronal injury contexts (Röver et al., 1997). Furthermore, compounds bearing the benzenesulfonamide moiety have exhibited remarkable antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006), indicating their potential as leads in cancer therapy development.
Organophotocatalysis
The use of donor-acceptor fluorophores like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in photocatalytic transformations highlights the role of carbazole and benzenesulfonamide derivatives in organophotocatalysis. These compounds have been found to possess excellent redox windows, good chemical stability, and broad applicability, making them attractive metal-free photocatalysts for various organic reactions (Shang et al., 2019).
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory properties of benzenesulfonamide derivatives. For instance, 4-(2-substituted hydrazinyl)benzenesulfonamides have demonstrated potent inhibition against human carbonic anhydrase I and II isoenzymes, indicating their potential utility in designing inhibitors for managing conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).
Fluorometric Sensing
Compounds based on benzenesulfonamide have also been employed in fluorometric sensing, particularly for metal ions like Hg2+. A pyrazoline derivative incorporating the benzenesulfonamide moiety has been developed as a selective fluorometric "turn-off" sensor for Hg2+, showcasing the compound's potential in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Future Directions
Tetrahydrocarbazole derivatives have been the subject of increasing interest due to their broad spectrum of biological activity . Future research could explore the potential applications of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” in various fields, such as medicine or pharmacology.
properties
IUPAC Name |
4-fluoro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLBHYTLCETJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2848950.png)
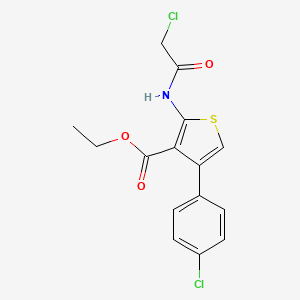
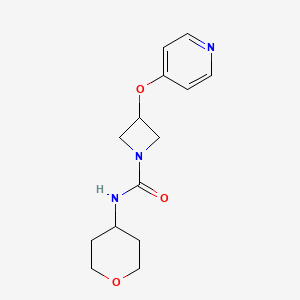


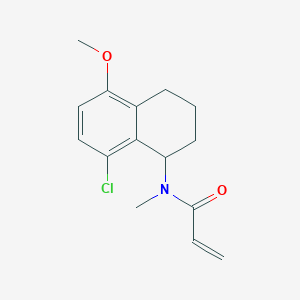
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)

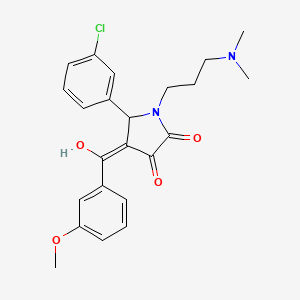
![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)
